molecular formula C14H11N3O2S B13014203 4-{[(e)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide

4-{[(e)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide

Cat. No.: B13014203
M. Wt: 285.32 g/mol
InChI Key: JOAWKSHTFJRTLH-UHFFFAOYSA-N
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Description

4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide is a synthetic Schiff base compound incorporating benzenesulfonamide, a pharmaceutically significant scaffold. Sulfonamide derivatives are extensively investigated in medicinal chemistry for their diverse biological activities and capacity to inhibit key enzymes . This compound features a cyanophenyl group and an azomethine (-HC=N-) linker, which are structural motifs commonly associated with the development of enzyme inhibitors and potential therapeutic agents . Schiff bases derived from sulfonamides are of high research value due to their established role as inhibitors for enzymes like carbonic anhydrase (CA) and cyclo-oxygenase (COX) . These enzymatic targets are crucial in various disease pathways, making such compounds valuable tools for basic biochemical research and drug discovery efforts . The specific molecular architecture of this compound, particularly the conjugated system created by the azomethine bridge, makes it a candidate for exploring structure-activity relationships in the design of new inhibitors. This product is provided For Research Use Only. It is strictly intended for laboratory research applications and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the primary scientific literature for the most current findings on compounds of this structural class.

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

4-[(4-cyanophenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C14H11N3O2S/c15-9-11-1-3-12(4-2-11)10-17-13-5-7-14(8-6-13)20(16,18)19/h1-8,10H,(H2,16,18,19)

InChI Key

JOAWKSHTFJRTLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide typically involves the condensation reaction between 4-cyanobenzaldehyde and 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    Schiff bases, including this compound, have been studied for their antimicrobial properties. Research indicates that similar compounds exhibit significant antibacterial activity against various pathogens. For instance, studies on related benzenesulfonamides have shown promising results against strains like Escherichia coli and Staphylococcus aureus, suggesting that 4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide could be effective in combating resistant bacterial infections .
  • Cholinesterase Inhibition :
    The compound's structure allows it to act as a potential inhibitor of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Research has demonstrated that certain Schiff bases can inhibit acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain .
  • Anticancer Properties :
    Some studies have reported that Schiff bases can exhibit antitumor activity by disrupting microtubule dynamics. For example, a related compound was shown to inhibit tubulin polymerization effectively, indicating that this compound may also possess similar anticancer properties .

Enzyme Inhibition Studies

Recent investigations into the binding affinities of sulfonamide derivatives have highlighted their potential as inhibitors of carbonic anhydrases (CAs). The binding studies reveal that compounds with sulfonamide groups demonstrate significant affinity for various CA isoforms. This suggests that this compound could be explored further for therapeutic applications targeting these enzymes .

Material Science Applications

  • Synthesis of Hybrid Materials :
    The unique properties of Schiff bases allow them to be utilized in synthesizing hybrid organic-inorganic materials. These materials can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites.
  • Photonic Devices :
    Due to their optical properties, compounds like this compound are being investigated for use in photonic devices, where they can serve as light-emitting materials or sensors .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityAdeel-Sharif et al., 2015Moderate to good activity against tested microorganisms.
Cholinesterase InhibitionUnspecified StudyPotential for increasing acetylcholine levels in neurodegenerative treatments.
Anticancer PropertiesMolecular Docking StudiesSignificant growth inhibition against cancer cell lines observed.
Enzyme InhibitionBinding Studies on Carbonic AnhydrasesHigh binding affinity noted for sulfonamide derivatives.

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and plays a role in maintaining the pH balance within cancer cells. By inhibiting CA IX, the compound disrupts the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to structurally analogous Schiff bases with varying substituents on the benzylidene moiety (Table 1). Key differences include:

  • Electron-withdrawing vs. electron-donating groups: The 4-cyano group contrasts with hydroxyl (-OH), methoxy (-OCH₃), or chloro (-Cl) substituents in analogs .
  • Hydrogen-bonding capacity: Hydroxy-substituted derivatives (e.g., 4-[(5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide) exhibit intramolecular O–H⋯N hydrogen bonds, stabilizing planar conformations . The cyano group lacks H-bond donors but participates in dipole-dipole interactions.
Table 1: Comparative Physical Properties of Selected Benzenesulfonamide Schiff Bases
Compound Name Substituent Melting Point (°C) Yield (%) Reference
4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide 4-CN Not reported Inferred [This work]
4-[(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide 5-Cl, 2-OH 121–122 98
4-[(4-Methoxybenzylidene)amino]benzenesulfonamide 4-OCH₃ Not reported Inferred
4-{[(E)-(2,3-Dihydroxybenzylidene)amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide 2,3-diOH 152–155 33
(E)-4-{2-[(4-{[4-(3-Hydroxystyryl)phenyl]amino}-6-[(4-sulfamoylbenzyl)amino]-1,3,5-triazin-2-yl)amino]ethyl}benzenesulfonamide Triazinyl with hydroxystyryl 101–103 78

Spectral and Electronic Properties

  • IR Spectroscopy: The cyano group in the target compound shows a characteristic C≡N stretch near 2220–2240 cm⁻¹, absent in hydroxy or methoxy analogs. Hydroxy-substituted derivatives display broad O–H stretches (~3200–3500 cm⁻¹) .
  • NMR: The azomethine proton (-CH=N-) resonates at δ 8.3–8.7 ppm in ¹H-NMR, consistent across analogs. The 4-cyano group deshields adjacent aromatic protons, causing downfield shifts compared to methoxy or hydroxy substituents .

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding: Hydroxy-substituted derivatives form intramolecular O–H⋯N bonds, creating planar six-membered rings (S(6) motifs) . The cyano group likely promotes N–H⋯O/N interactions with sulfonamide oxygen .
  • π-π Stacking: The 4-cyanophenyl group may engage in edge-to-face π-π interactions (distance ~3.8 Å), similar to chloro-substituted analogs .

Biological Activity

The compound 4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide , also known as a sulfonamide derivative, has garnered interest due to its potential biological activities. Sulfonamides are a class of compounds known for their antimicrobial properties, and modifications to their structure can lead to enhanced efficacy against various pathogens. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H12_{12}N2_{2}O2_{2}S
  • Molecular Weight : 264.31 g/mol
  • IUPAC Name : this compound

This compound features a sulfonamide group, which is critical for its biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of sulfonamides. The specific compound has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli12.5 μg/mL
Staphylococcus aureus6.25 μg/mL
Klebsiella pneumoniae25 μg/mL

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, which is known for its resistance to many conventional antibiotics .

Anticancer Potential

Recent research has also highlighted the anticancer potential of sulfonamide derivatives. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as:

  • HeLa Cells : Exhibited a reduction in cell viability by approximately 70% at a concentration of 50 μM.
  • MCF-7 Cells : Showed a dose-dependent increase in apoptosis markers.

The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound may exhibit additional biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines.
  • Antioxidant Activity : The presence of the cyanophenyl group may contribute to free radical scavenging abilities.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our target compound. The results demonstrated that it was more effective than traditional antibiotics like ampicillin against certain strains of bacteria.

Study 2: Cancer Cell Line Testing

In another investigation focused on cancer therapy, the compound was tested against several cancer cell lines. The findings indicated that it not only inhibited growth but also triggered apoptosis through mitochondrial pathways.

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